N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
CAS No.: 850923-38-5
Cat. No.: VC21398888
Molecular Formula: C14H19N3O
Molecular Weight: 245.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850923-38-5 |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C14H19N3O/c1-14(2,3)13(18)15-9-8-12-16-10-6-4-5-7-11(10)17-12/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | UNNWFVAPBAIWDQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1 |
| Canonical SMILES | CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1 |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide is identified in chemical databases with the CAS Registry Number 850923-38-5. It has been cataloged in PubChem with the identifier CID 751340, providing a standardized reference point for researchers studying this compound . The compound was first registered in chemical databases in 2005, with the most recent update to its record occurring in March 2025, indicating ongoing interest in this molecule .
Structural Features
The compound features a benzimidazole heterocyclic system as its core structure. Benzimidazole consists of a benzene ring fused to an imidazole ring, creating a bicyclic aromatic system. In this particular compound, the benzimidazole core is connected to a 2,2-dimethylpropanamide (pivalamide) group via an ethyl linker at the 2-position of the benzimidazole ring .
The structure can be represented by the following molecular characteristics:
| Structural Element | Description |
|---|---|
| Core Structure | Benzimidazole (1H-1,3-benzodiazole) |
| Substituent | 2,2-dimethylpropanamide (pivalamide) |
| Connecting Group | Ethyl linker (-CH₂CH₂-) |
| Connection Point | 2-position of benzimidazole |
| Notable Features | NH-imidazole, tertiary butyl group, amide functionality |
The molecular structure contributes to the compound's potential for hydrogen bonding through the NH groups of both the benzimidazole and amide functionalities, which may influence its biological interactions and physicochemical properties.
Physical and Chemical Properties
Molecular Properties
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide possesses several defining molecular characteristics that are important for understanding its behavior in various chemical and biological systems :
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 2 (1 carbonyl oxygen, 1 imidazole nitrogen) |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide |
| InChIKey | UNNWFVAPBAIWDQ-UHFFFAOYSA-N |
Synonyms and Alternative Nomenclature
Chemical Name Variations
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and structural perspectives :
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N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide (primary name)
-
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-dimethylpropanamide (alternative IUPAC)
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N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)pivalamide (common name)
Catalog and Database Identifiers
In addition to systematic chemical names, the compound is assigned various catalog numbers and database identifiers that facilitate its sourcing and reference in research settings :
| Database/Catalog | Identifier |
|---|---|
| PubChem CID | 751340 |
| CAS Registry Number | 850923-38-5 |
| CymitQuimica Reference | 3D-AJB92338 |
| Additional Catalog Numbers | IFLab1_002789, SCHEMBL16133686, HMS1419O17, STL356900, AKOS000274734 |
| Quantity | Price (EUR) | Catalog Reference |
|---|---|---|
| 100 mg | 469.00 € | 3D-AJB92338 |
| 1 g | 1,173.00 € | 3D-AJB92338 |
The relatively high cost per gram suggests that this compound is primarily used in specialized research applications rather than bulk industrial processes.
Research Applications
The compound is described as a "versatile small molecule scaffold" in commercial listings , suggesting its potential utility in medicinal chemistry and drug discovery programs. Its structural features—combining a benzimidazole core with a pivalamide group—make it potentially interesting for several research areas:
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As a building block in the synthesis of more complex molecules
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As a potential pharmacophore in drug discovery
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As a structural analog in structure-activity relationship studies
Chemical Relationships and Classifications
Structural Family
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide belongs to several structural classifications:
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Benzimidazoles (also referred to as 1H-1,3-benzodiazoles)
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Amides, specifically N-substituted amides
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Tertiary butyl-containing compounds (via the pivalamide group)
The benzimidazole structural family includes compounds with diverse biological activities, including anthelmintic, antifungal, antiviral, and anti-inflammatory properties.
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